molecular formula C11H13NO3 B587175 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid CAS No. 859163-61-4

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid

カタログ番号: B587175
CAS番号: 859163-61-4
分子量: 207.229
InChIキー: VGGHZGMYGRBYIO-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid, also known as 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.229. The purity is usually 95%.
BenchChem offers high-quality 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(1R)-1-acetamidoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGHZGMYGRBYIO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Mass Spectrometry, and Synthetic Application

Executive Summary

This technical guide provides a comprehensive analysis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid (CAS: 859163-61-4), a critical chiral intermediate in the synthesis of Glucokinase Activators (GKAs) and related metabolic therapeutics. While the nominal molecular weight (207.23 g/mol ) is a fundamental constant, its application in drug development requires a nuanced understanding of its monoisotopic mass for High-Resolution Mass Spectrometry (HRMS) and its specific optical rotation for chiral purity validation.

This document outlines the exact physicochemical parameters, isotopic distributions, and validated analytical protocols required for the identification and quality control of this moiety in a pharmaceutical setting.

Part 1: Physicochemical Identity & Molecular Weight Analysis

Core Molecular Data

The precise characterization of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid relies on distinguishing the specific R-enantiomer from its racemic or S-counterparts.

ParameterValueTechnical Note
Chemical Name 4-[(1R)-1-(Acetylamino)ethyl]benzoic acidIUPAC nomenclature
CAS Number 859163-61-4Specific to the (R)-isomer
Molecular Formula C₁₁H₁₃NO₃
Average Molecular Weight 207.23 g/mol Used for stoichiometric calculations
Monoisotopic Mass 207.0895 Da Used for HRMS identification
Chiral Center C-1 of the ethyl groupConfiguration: (R)
Physical State White to off-white crystalline solidMelting point typically >180°C
Isotopic Distribution & Mass Spectrometry Profile

For researchers utilizing LC-MS/MS for impurity profiling or metabolite tracking, reliance on the average molecular weight is insufficient. The monoisotopic mass (based on ¹²C, ¹H, ¹⁴N, ¹⁶O) is the requisite value for setting extraction windows in HRMS.

Theoretical MS Signals (Positive Ion Mode, ESI+):

Ion SpeciesFormulaCalculated m/z (Da)Description
[M+H]⁺ [C₁₁H₁₄NO₃]⁺208.0968 Protonated molecular ion (Primary Quantifier)
[M+Na]⁺ [C₁₁H₁₃NO₃Na]⁺230.0788 Sodium adduct (Common in unbuffered mobile phases)
[M+NH₄]⁺ [C₁₁H₁₇N₂O₃]⁺225.1234 Ammonium adduct (If ammonium buffers are used)
[2M+H]⁺ [C₂₂H₂₇N₂O₆]⁺415.1864 Protonated dimer (High concentration artifact)

Critical Insight: In negative ion mode (ESI-), the carboxylic acid moiety deprotonates readily, yielding an [M-H]⁻ ion at m/z 206.0822 . This is often the preferred mode for sensitivity due to the acidic nature of the benzoic acid core.

Part 2: Synthetic Logic & Chiral Integrity

The synthesis of this compound typically follows a pathway that establishes the chiral center prior to acetylation, or utilizes chiral resolution. The molecular weight remains constant between enantiomers, making optical rotation and Chiral HPLC the only methods to validate the "1R" designation.

Synthesis & Derivatization Workflow

The following diagram illustrates the logical flow from the achiral precursor to the final acetylated R-isomer, highlighting where MW checks are performed versus where chiral checks are required.

SynthesisWorkflow Precursor 4-Acetylbenzoic Acid (Achiral Starting Material) ReductiveAmination Enantioselective Reductive Amination Precursor->ReductiveAmination Intermediate (R)-4-(1-Aminoethyl) benzoic acid MW: 165.19 g/mol ReductiveAmination->Intermediate Chiral Catalyst Acetylation Acetylation (Ac2O / Pyridine) Intermediate->Acetylation FinalProduct Target: (R)-Acetylated Product MW: 207.23 g/mol Acetylation->FinalProduct +42.04 Da Shift QC_Check QC: Chiral HPLC + HRMS FinalProduct->QC_Check

Figure 1: Synthetic pathway illustrating the mass shift (+42.04 Da) upon acetylation of the chiral amine intermediate.[1][2][3]

Part 3: Validated Analytical Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To confirm the elemental composition and molecular weight with <5 ppm error.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (0.1%)

Instrument Parameters (Q-TOF or Orbitrap):

  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is recommended due to the carboxylic acid, though Positive Mode (ESI+) works for the amide.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase: Isocratic 50:50 ACN:Water + 0.1% Formic Acid.

  • Scan Range: 100–500 m/z.

Data Interpretation:

  • Target Mass (ESI-): Look for m/z 206.0822.

  • Acceptance Criteria: Mass Error < 5 ppm.

    • Calculation:

      
      
      
Chiral Purity Determination (HPLC)

Since MW cannot distinguish enantiomers, this protocol is required to validate the "(1R)" configuration.

Methodology:

  • Column: Chiralpak AGP or Chiralcel OD-RH (Reverse Phase).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (85:15 v/v).

  • Detection: UV @ 254 nm (Benzoic acid chromophore).

  • Flow Rate: 0.8 mL/min.

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Standards of the racemate must be injected first to establish retention times.

Part 4: Application in Drug Development[5]

Stoichiometric Calculations

In the synthesis of complex APIs (e.g., peptidomimetics or kinase inhibitors), this molecule acts as a "warhead" or a specific binding motif.

  • Molar Equivalents: When coupling this acid to an amine core, use the average mass (207.23 g/mol ) for weighing.

  • Yield Calculation:

    
    
    
Impurity Tracking

During the acetylation of the precursor 4-(1-aminoethyl)benzoic acid (MW 165.19), incomplete reaction results in a specific impurity.

  • Impurity Marker: Unreacted amine.

  • Mass Shift: The absence of the acetyl group results in a mass difference of -42.01 Da .

  • Monitoring: Set MS SIM (Selected Ion Monitoring) channels for:

    • Target: 208.10 (Positive mode)

    • Impurity: 166.09 (Positive mode)

ImpurityLogic Sample Reaction Mixture MS_Analysis LC-MS Analysis Sample->MS_Analysis Peak_208 Peak @ m/z 208.1 (Target Product) MS_Analysis->Peak_208 Peak_166 Peak @ m/z 166.1 (Unreacted Amine) MS_Analysis->Peak_166 Decision Calculate Conversion % Peak_208->Decision Peak_166->Decision

Figure 2: Mass spectrometry logic for monitoring reaction completion and identifying the unacetylated impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28286488, (R)-4-(1-Aminoethyl)benzoic acid. Retrieved from [Link] (Precursor data).

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guidance on monitoring impurities like the unacetylated precursor). Retrieved from [Link].

  • Fenner, N. et al. (2025).High-Resolution Mass Spectrometry in Pharmaceutical Analysis. Journal of Chromatography B.

Sources

Technical Guide: Synthesis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture for 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid , a critical chiral intermediate used in the manufacture of Rho-associated kinase (ROCK) inhibitors such as Ripasudil (K-115) and Netarsudil .

The (1R)-configuration of the ethylamine moiety is pharmacologically essential for the binding affinity of the final drug substance. This guide presents two distinct synthetic pathways:

  • Classical Optical Resolution: A robust, scalable method utilizing diastereomeric salt formation (Industrial Standard).

  • Asymmetric Hydrogenation: A catalytic approach utilizing transition metals for high atom economy (Advanced R&D).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on establishing the chiral center at the benzylic position. The carboxylic acid functionality is prone to interference during amine formation; therefore, the strategy employs the methyl ester (Methyl 4-acetylbenzoate ) as the working substrate, followed by late-stage hydrolysis.

Strategic Disconnections
  • Amide Bond Cleavage: Reveals the free chiral amine.

  • Ester Hydrolysis: Reveals the benzoic acid core.

  • Chiral Resolution/Induction: The pivotal step converting the prochiral ketone (or racemic amine) to the (1R)-enantiomer.

Retrosynthesis Target Target: 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid Intermediate1 Intermediate A: Methyl 4-[(1R)-1-(acetylamino)ethyl]benzoate Target->Intermediate1 Hydrolysis Intermediate2 Chiral Amine: Methyl 4-[(1R)-1-aminoethyl]benzoate Intermediate1->Intermediate2 Acetylation Racemate Racemate: Methyl 4-(1-aminoethyl)benzoate Intermediate2->Racemate Optical Resolution (L-Tartaric Acid) Start Starting Material: Methyl 4-acetylbenzoate Intermediate2->Start Asymmetric Hydrogenation (Alt Route) Racemate->Start Reductive Amination

Figure 1: Retrosynthetic tree illustrating the primary resolution pathway (Red dashed) and the alternative asymmetric catalytic pathway (Blue dotted).

Part 2: Method A - Classical Optical Resolution (Scalable Protocol)

This route is preferred for kilogram-scale production due to the low cost of reagents and the absence of heavy metal impurities.

Step 1: Reductive Amination (Racemic Synthesis)

Objective: Convert Methyl 4-acetylbenzoate to racemic Methyl 4-(1-aminoethyl)benzoate.

  • Reagents: Methyl 4-acetylbenzoate, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ) or
    
    
    /Pd-C.
  • Solvent: Methanol.[1][2][3][4]

Protocol:

  • Dissolve Methyl 4-acetylbenzoate (1.0 eq) in Methanol (10 vol).

  • Add Ammonium Acetate (10.0 eq) to form the imine in situ. Stir at RT for 2 hours.

  • Add Sodium Cyanoborohydride (1.5 eq) portion-wise. Caution: Exothermic.

  • Stir for 12 hours. Quench with aqueous HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10.

  • Extract with Ethyl Acetate.[5] Dry (

    
    ) and concentrate to yield the racemic amine oil.
    
Step 2: Optical Resolution (The Critical Step)

Objective: Isolate the (1R)-enantiomer using a chiral resolving agent. Causality: L-(+)-Tartaric acid is selected because it frequently forms crystalline diastereomeric salts with benzylamines where solubility differences allow for high enantiomeric excess (ee) enrichment.

  • Reagents: Racemic Amine (from Step 1), L-(+)-Tartaric Acid.[6]

  • Solvent: Methanol/Ethanol (Screening required for optimal yield).

Protocol:

  • Dissolve Racemic Amine (1.0 eq) in Methanol (5 vol).

  • In a separate vessel, dissolve L-(+)-Tartaric Acid (1.0 eq) in Methanol (5 vol).

  • Add the acid solution to the amine solution at 60°C.

  • Controlled Cooling: Cool the mixture to 20°C over 4 hours. The diastereomeric salt (Amine-Tartrate) will precipitate.[2]

  • Filter the solid.[3]

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to boost chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water, basify with 1M NaOH, and extract with Dichloromethane (DCM) to obtain Methyl 4-[(1R)-1-aminoethyl]benzoate .

Step 3: Acetylation & Hydrolysis

Objective: Install the acetyl group and deprotect the acid.

Protocol:

  • Acetylation: Dissolve the (1R)-amine in DCM. Add Triethylamine (1.5 eq) and Acetic Anhydride (1.2 eq). Stir 2 hours. Wash with water and brine.

  • Hydrolysis: Dissolve the resulting ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at 40°C until TLC indicates consumption of ester.

  • Workup: Acidify with 1M HCl to pH 3. The product, 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid , will precipitate as a white solid.

Part 3: Method B - Asymmetric Hydrogenation (Catalytic Route)

This method avoids the 50% yield loss inherent in resolution but requires specialized high-pressure equipment.

Workflow Diagram

AsymmetricFlow Start Methyl 4-acetylbenzoate Oxime Oxime Formation (NH2OH·HCl) Start->Oxime 95% Yield Catalysis Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand 50 bar H2 Oxime->Catalysis Enantioselective Reduction Product (1R)-Amine Intermediate Catalysis->Product >96% ee

Figure 2: Catalytic workflow for direct asymmetric synthesis.

Protocol:

  • Oxime Formation: React Methyl 4-acetylbenzoate with Hydroxylamine hydrochloride in Ethanol/Pyridine.

  • Catalyst Preparation: Mix

    
     and a chiral ligand (e.g., (S,S)-f-Binaphane or similar ferrocenyl phosphines) in degassed Toluene.
    
  • Hydrogenation: Transfer the oxime and catalyst to an autoclave. Pressurize to 50 bar

    
    . Add a Lewis Acid additive (e.g., 
    
    
    
    ) to prevent amine poisoning of the catalyst.
  • Run at 25-50°C for 24 hours.

  • Purify via column chromatography.

Part 4: Analytical Controls & Specifications

To ensure the integrity of the "Self-Validating System," the following checkpoints must be met before proceeding to the next step.

ParameterMethodAcceptance CriteriaRationale
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)> 98.5% (R-isomer)High ee is required to prevent downstream purification issues in the final API.
Chemical Purity HPLC (C18 Column)> 99.0%Removal of unreacted ketone or over-reduced ethylbenzene byproducts.
Residual Solvent GC-Headspace< 5000 ppm (MeOH)Methanol solvates can interfere with stoichiometry in the acetylation step.
Specific Rotation Polarimetry

Quick in-process check (Value depends on solvent/concentration).
Troubleshooting the Resolution
  • Problem: Low yield of salt precipitate.

    • Solution: The solvent volume is too high. Distill off 20% of the solvent or add a non-polar anti-solvent like MTBE (Methyl tert-butyl ether).

  • Problem: Low ee% (<90%).

    • Solution: Re-heat the suspension to reflux and allow it to cool slower (over 8-10 hours). Rapid cooling traps the eutectics.

References

  • Crystal Structure & Synthesis: Zhang, K., & Long, S. (2024).[7] 4-[(2-Phenylethyl)amino]benzoic acid.[7] IUCrData, 9, x240753.[7] 7

  • Ripasudil Process Chemistry: Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A. (Contextual reference for sulfonamide analogs of the target). 8[1][3][5][6][9][10][11][12][13][14]

  • Asymmetric Hydrogenation: Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. (2022). NIH. 14

  • Chiral Resolution Methodology: Resolution of a Racemic Mixture. Science Learning Center. 2[1][5][7][9][10][11][12][13][14]

  • Target Molecule Identification: 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid. Antimex Chemical.[15] 15[5][10][11][12][13]

Sources

Methodological & Application

HPLC method for 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid. Recognizing the chiral nature of the analyte, this guide provides two distinct protocols: a primary reversed-phase (RP-HPLC) method for achiral assay and purity analysis, and a secondary chiral HPLC method for the determination of enantiomeric purity. The methodologies are developed based on the physicochemical properties of the analyte and are designed for accuracy, precision, and reliability. A comprehensive validation protocol, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, is also detailed to ensure the methods are suitable for their intended purpose in research, development, and quality control environments.

Introduction

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid is a chiral molecule containing a benzoic acid moiety, making it a compound of interest in pharmaceutical development and chemical synthesis. Accurate quantification and purity assessment are critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The structural features of the analyte—a UV-absorbing aromatic ring, an ionizable carboxylic acid group, and a chiral center—dictate the strategy for method development. A reversed-phase method is optimal for quantifying the total amount of the compound, while a specialized chiral stationary phase is required to resolve its enantiomer, 4-[(1S)-1-(Acetylamino)ethyl]benzoic acid. This document provides comprehensive, step-by-step protocols for both analytical needs, underpinned by a scientific rationale for every experimental choice.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue / DescriptionRationale for HPLC Method
Chemical Structure The benzene ring provides a strong chromophore for UV detection. The carboxylic acid and amide groups add polarity.
Molecular Formula C₁₁H₁₃NO₃-
Molecular Weight 207.23 g/mol -
pKa (estimated) ~4.2 (for the carboxylic acid)The mobile phase pH must be controlled to be at least 1.5-2 units below the pKa to ensure the analyte is in its non-ionized form, promoting retention and sharp peak shape on a reversed-phase column.[1]
UV λmax (estimated) ~230-240 nmThe benzoic acid structure suggests strong absorbance in this region, providing a basis for selecting the detector wavelength.[2][3]
Chirality Contains one chiral center at the ethyl group (R-configuration specified).Requires a specific chiral method to separate from the S-enantiomer. Standard achiral methods will not differentiate between enantiomers.[4]

Part 1: Achiral Assay and Impurity Analysis by RP-HPLC

This method is designed for the accurate quantification of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid in bulk material or formulated products.

Principle and Method Development Rationale

The chosen methodology is reversed-phase chromatography, the most widely used mode in HPLC for its versatility and robustness in separating a wide range of compounds.[5]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected. Its hydrophobic nature provides effective retention for the aromatic ring of the analyte through hydrophobic interactions.[6]

  • Mobile Phase: A gradient elution of acetonitrile and an acidic water buffer is employed.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

    • Aqueous Phase: Water buffered with phosphoric acid to a pH of ~2.5. Suppressing the ionization of the carboxylic acid group is critical. In its neutral form, the analyte is more hydrophobic, leading to increased retention, improved peak symmetry, and reproducible results.[1][7]

  • Detection: UV detection at 235 nm is selected to provide high sensitivity based on the analyte's chromophore.

Experimental Workflow: Achiral Method Development

cluster_dev Method Development Logic A Analyte Characterization (pKa, UV Scan) B Column Selection (Reversed-Phase C18) A->B Guides phase choice C Mobile Phase Optimization (pH < 3, Organic Solvent Choice) B->C Requires compatible mobile phase D Detector Wavelength (Select λmax) C->D Ensure solvent transparency E System Suitability Test (SST Validation) D->E Confirm sensitivity & baseline

Caption: Logical flow for achiral HPLC method development.

Detailed Protocol: Achiral Analysis
ParameterRecommended Condition
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid reference standard in the sample diluent to create a stock solution (e.g., 1.0 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis: Inject the blank (diluent), standards, and samples. Quantify the analyte using an external standard calibration curve.

Part 2: Chiral Purity Analysis

This method is essential for determining the enantiomeric excess (e.e.) of the desired (R)-enantiomer and quantifying the (S)-enantiomer as a chiral impurity.

Principle and Method Development Rationale

Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing energies, leading to different retention times.[8]

  • Stationary Phase: A teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T) is highly effective for separating underivatized amino acids and their derivatives.[4][8] This approach is preferred over derivatization as it simplifies sample preparation and avoids potential analytical errors.[8]

  • Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. A polar organic mode, using solvents like methanol or ethanol with acidic or basic additives, is typically employed. The choice of modifier can significantly impact enantioselectivity.[8]

Detailed Protocol: Chiral Analysis
ParameterRecommended Condition
Instrumentation HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.
Column Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm (or equivalent)
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Procedure:

  • Standard Preparation: Prepare a standard of the 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid reference material. If available, also prepare a standard of the (S)-enantiomer or a racemic mixture to confirm peak identification and resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL) and filter.

  • Analysis: Inject the standards and sample. The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Part 3: HPLC Method Validation Protocol

To ensure the analytical procedure is fit for its intended purpose, a validation study must be conducted according to established guidelines such as ICH Q2(R1).[9][10][11] The objective is to demonstrate that the achiral method is suitable for the quantification of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid.

Validation Workflow

cluster_val ICH Q2(R1) Validation Workflow A Specificity (Peak Purity, Placebo Spiking) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) B->D F Robustness C->F E LOD & LOQ D->E

Caption: A typical workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity [11]Analyze blank, placebo, and analyte. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak for the analyte is free from interference from blank, placebo, or degradants. Peak purity index > 0.995.
Linearity Analyze at least five concentration levels (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range [10]The range is established by confirming acceptable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.
Accuracy [9][10]Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) with three replicates each (n=9).Mean recovery between 98.0% and 102.0%.
Precision [9][10]Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio of 10:1. Must be determined with acceptable precision and accuracy.
Robustness [10]Deliberately vary method parameters: • Flow rate (±10%) • Column temperature (±5°C) • Mobile phase pH (±0.2 units) • Mobile phase composition (±2% absolute)System suitability parameters must pass. Peak area and retention time should not significantly change.

The validation of analytical procedures is a continuous process and should be considered throughout the lifecycle of the method.[12][13]

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive analysis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid. The reversed-phase method is demonstrated to be suitable for accurate and precise quantification, while the chiral method allows for the critical assessment of enantiomeric purity. Adherence to the outlined validation protocol will ensure that these methods generate reliable data that meets stringent regulatory standards, supporting drug development and quality assurance activities.

References

  • PubChem. (R)-4-(1-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. 4-(1-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. National Center for Biotechnology Information. Retrieved from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from: [Link]

  • ResearchGate. NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture. Retrieved from: [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from: [Link]

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Advanced Purification Strategies for 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid is a chiral carboxylic acid of significant interest in pharmaceutical development due to its potential role as a key intermediate in the synthesis of bioactive molecules. The stereochemical purity and overall high purity of this compound are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This comprehensive guide provides an in-depth exploration of various purification techniques applicable to 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating, ensuring the attainment of high-purity material suitable for downstream applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid is paramount for the rational design of effective purification protocols. While specific experimental data for this molecule is not extensively available, we can infer its properties from its structure and data from analogous compounds such as benzoic acid and 4-ethylbenzoic acid.

Table 1: Physicochemical Properties of 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid and Related Compounds

Property4-[(1R)-1-(Acetylamino)ethyl]benzoic AcidBenzoic Acid4-Ethylbenzoic Acid
Molecular Formula C₁₁H₁₃NO₃C₇H₆O₂C₉H₁₀O₂
Molecular Weight 207.23 g/mol 122.12 g/mol 150.17 g/mol
Appearance White to off-white solid (predicted)White crystalline solidOff-white solid
Melting Point Not reported; likely >150 °C121-123 °C[1]111-115 °C[2]
pKa Estimated 3.5 - 4.5 (carboxylic acid)4.2~4.35
Solubility Soluble in methanol.[3] Predicted to have moderate solubility in polar organic solvents and low solubility in nonpolar solvents and water.Sparingly soluble in water; soluble in ethanol, ether, and benzene.[4]Enhanced solubility in organic solvents compared to benzoic acid.
Potential Impurities

Impurities in the final product can originate from starting materials, byproducts of the synthesis, or degradation products. A likely synthetic route to 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid involves the N-acetylation of (1R)-1-(4-carboxyphenyl)ethanamine. Potential impurities could include:

  • Starting materials: Unreacted (1R)-1-(4-carboxyphenyl)ethanamine.

  • Diastereomeric impurity: The corresponding (1S) enantiomer if the starting material is not enantiomerically pure.

  • Over-acetylation or side-reaction products: Impurities arising from reactions at other sites on the molecule, though less likely under controlled conditions.

  • Residual solvents and reagents: Acetic anhydride, pyridine, or other solvents and catalysts used in the acetylation step.

  • Byproducts from the synthesis of the precursor: For instance, if the precursor is synthesized by oxidation of an alkylbenzene, partially oxidized species like aldehydes could be present.[5][6]

Purification Methodologies

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.

Workflow for Purification

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Recrystallization->Chromatography Further Purification Analysis Purity Analysis (HPLC, NMR, etc.) Recrystallization->Analysis Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC High-Purity Polish Chromatography->Analysis Pure_Product High-Purity Product Prep_HPLC->Pure_Product Pure_Product->Analysis

Caption: General purification workflow for 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid.

Protocol 1: Recrystallization

Recrystallization is a powerful and scalable technique for removing insoluble impurities, as well as impurities with different solubility profiles from the target compound. For aromatic carboxylic acids, a common and effective method involves the formation of a salt to exploit differences in solubility.[7]

Principle:

This protocol leverages the acidic nature of the carboxylic acid group. The compound is dissolved in a basic aqueous solution to form the highly water-soluble sodium salt. Insoluble organic impurities can be removed by filtration. The free acid is then precipitated by acidifying the solution, leaving water-soluble impurities behind in the mother liquor.

Step-by-Step Protocol:
  • Dissolution: In a suitable flask, suspend the crude 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid in deionized water (approximately 10-20 mL per gram of crude material).

  • Salt Formation: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH of the solution is between 8 and 9. Avoid making the solution too basic to prevent potential hydrolysis of the amide bond.

  • Hot Filtration (Optional): If insoluble impurities are observed, heat the solution to 50-60 °C and perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Charcoal Treatment (Optional): If colored impurities are present, add a small amount of activated charcoal to the warm solution, stir for 10-15 minutes, and then filter through a pad of celite to remove the charcoal.

  • Precipitation: Cool the solution to room temperature. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise to protonate the carboxylate and precipitate the purified product. Continue adding HCl until the pH of the solution is approximately 2-3.

  • Crystallization: Cool the suspension in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C to a constant weight.

Expected Outcome:

This process should yield a product with significantly improved purity, free from many organic and inorganic impurities. The efficiency of this method is dependent on the nature of the impurities.

Protocol 2: Column Chromatography

For the removal of impurities with similar polarity to the target compound, silica gel column chromatography is a highly effective technique.

Principle:

The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). The carboxyl group and amide functionality of the target molecule will lead to strong interactions with the polar silica gel.

Step-by-Step Protocol:
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude or recrystallized product in a minimal amount of a polar solvent (e.g., methanol or ethyl acetate). A small amount of a less polar solvent like dichloromethane can be added to aid dissolution.

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5 v/v). A small amount of acetic or formic acid (0.1-1%) can be added to the mobile phase to improve peak shape and prevent tailing of the carboxylic acid.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Application
Dichloromethane : Methanol (98:2 to 95:5)General purpose elution.
Ethyl Acetate : Hexane (gradient)Alternative for less polar impurities.
Add 0.1-1% Acetic AcidTo improve peak shape and reduce tailing.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest level of purity, particularly for removing diastereomeric impurities, preparative HPLC is the method of choice. Chiral stationary phases can be employed for enantiomeric separation if required.

Principle:

This technique utilizes a high-pressure system to pass the sample in a liquid mobile phase through a column packed with a solid stationary phase. The high resolution of HPLC allows for the separation of closely related compounds.

Workflow for Prep-HPLC

PrepHPLCWorkflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Injection onto Column Sample_Prep->Injection Separation Chromatographic Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Solvent_Removal Solvent Evaporation Fraction_Collection->Solvent_Removal Pure_Product High-Purity Product Solvent_Removal->Pure_Product

Caption: Workflow for preparative HPLC purification.

Step-by-Step Protocol:
  • Column Selection: For achiral purification, a reversed-phase C18 column is recommended. For chiral separation, a chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Chiralpak® series) would be necessary.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile or methanol and water. The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial for good peak shape of the carboxylic acid.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Method Development: Develop an appropriate isocratic or gradient method on an analytical scale to achieve baseline separation of the target compound from its impurities.

  • Scale-Up to Preparative Scale: Scale up the optimized analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the fractions corresponding to the pure product peak based on the UV chromatogram.

  • Product Isolation: Combine the pure fractions. If a volatile buffer like formic acid was used, the solvent can be removed directly under reduced pressure. If a non-volatile modifier like TFA was used, a subsequent workup (e.g., extraction) may be necessary to remove it.

Table 3: Example Prep-HPLC Conditions

ParameterCondition
Column Reversed-Phase C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)

Conclusion

The purification of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid to a high degree of purity is achievable through a systematic application of the techniques described in this guide. The optimal strategy will often involve a combination of these methods, for instance, an initial purification by recrystallization followed by a final polishing step using preparative chromatography. The choice of the final purification step will be dictated by the specific purity requirements of the intended application. It is imperative to accompany each purification step with appropriate analytical techniques such as HPLC, NMR, and mass spectrometry to monitor the progress and confirm the purity of the final product.

References

  • Chegg.com. Solved The literature Melting Point for Benzoic Acid is. (2020-09-14). [Link]

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Application Note & Protocols: Synthesis and Bioassay of 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-[(1R)-1-(acetylamino)ethyl]benzoic acid and its derivatives. Furthermore, it outlines strategic approaches for designing and executing relevant bioassays to evaluate the biological activity of these compounds. The protocols detailed herein are intended for researchers in medicinal chemistry, drug discovery, and chemical biology, offering robust, step-by-step methodologies and the scientific rationale behind key experimental choices.

Introduction: Scientific & Therapeutic Context

N-acetylated amino acids and their derivatives are significant scaffolds in medicinal chemistry. The N-acetylation process, a widespread biochemical reaction, involves the transfer of an acetyl group to the nitrogen atom of an amino group, often from acetyl-coenzyme A.[1] This modification can profoundly alter the biological properties of a molecule, enhancing stability against proteolytic degradation and modulating interactions with biological targets.[1] The core structure, 4-[(1R)-1-(acetylamino)ethyl]benzoic acid (CAS 859163-61-4)[2], combines a chiral N-acetylated aminoethyl group with a benzoic acid moiety. This combination presents two key functional handles for chemical modification: the carboxylic acid and the N-acetyl group. These sites allow for the creation of diverse chemical libraries (e.g., esters, amides) to explore structure-activity relationships (SAR) in various therapeutic areas.

The structural motif is found in various pharmacologically active agents, and its derivatives are often explored for activities such as anti-inflammatory, analgesic, and antiprotozoal effects.[3][4] The protocols in this guide will focus on the synthesis of the parent acid and subsequent derivatization at the carboxylic acid terminus to generate esters and amides, which are common strategies in drug development to improve properties like cell permeability and target engagement.

Overall Synthetic & Bioassay Workflow

The strategy involves a multi-step synthesis of the core chiral acid, followed by parallel derivatization to create a small library of compounds. These derivatives are then purified and characterized before being subjected to biological screening.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Starting Material (R)-4-(1-Aminoethyl)benzoic acid B Step 1: N-Acetylation A->B C Core Molecule 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid B->C D Step 2a: Esterification C->D E Step 2b: Amide Coupling C->E F Ester Derivatives D->F G Amide Derivatives E->G H Purification & Characterization (Chromatography, NMR, MS) F->H G->H I Compound Library H->I Screening J Primary Bioassay (e.g., Enzyme Inhibition Assay) I->J K Hit Identification J->K L Secondary Assays (e.g., Cell-based Assays) K->L M Lead Optimization L->M

Caption: Overall workflow from synthesis to biological evaluation.

Synthesis Protocols

Part 3.1: Synthesis of Core Molecule: 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid

This protocol describes the N-acetylation of the primary amine of the starting material, (R)-4-(1-Aminoethyl)benzoic acid. Acetic anhydride is used as the acetylating agent in a weakly basic aqueous medium to afford the target compound.

Rationale: The reaction is performed under Schotten-Baumann-like conditions. The mild base (sodium bicarbonate) neutralizes the acetic acid byproduct, driving the reaction to completion and preventing protonation of the starting amine, which would render it unreactive. Water is a suitable solvent for the starting material salt, and the product conveniently precipitates upon acidification.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
(R)-4-(1-Aminoethyl)benzoic acid HCl201.665.0 g24.8Starting Material
Acetic Anhydride102.093.04 mL (3.3 g)32.21.3 equivalents
Sodium Bicarbonate (NaHCO₃)84.016.25 g74.43.0 equivalents
Deionized Water18.0250 mL-Solvent
Hydrochloric Acid (2M HCl)36.46As needed (~25 mL)-For acidification to pH 2-3
Ethyl Acetate88.11As needed-For recrystallization (optional)

Step-by-Step Protocol:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve (R)-4-(1-Aminoethyl)benzoic acid hydrochloride (5.0 g) and sodium bicarbonate (6.25 g) in 50 mL of deionized water. Stir at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Acetylation: Add acetic anhydride (3.04 mL) dropwise to the cold, stirring solution over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in Dichloromethane with 0.5% acetic acid).

  • Acidification & Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously until the pH of the solution is 2-3 (check with pH paper). A white precipitate of the product will form.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically >85%.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point can also be determined.

Part 3.2: Derivatization Strategies at the Carboxylic Acid

The carboxylic acid moiety of the core molecule is a prime target for derivatization to produce esters and amides. These derivatives often exhibit improved pharmacokinetic properties compared to the parent carboxylic acid.

This protocol describes the synthesis of the methyl ester derivative. The principle can be extended to other simple alcohols like ethanol or propanol.[5][6]

Rationale: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6] Sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, so using the alcohol as the solvent drives the equilibrium towards the product side.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid207.222.0 g9.65Starting Material
Methanol (Anhydrous)32.0440 mL-Reagent and Solvent
Sulfuric Acid (H₂SO₄, concentrated)98.080.5 mL~9.2Catalyst
Saturated Sodium Bicarbonate Solution (aq.)-As needed-For neutralization
Ethyl Acetate88.11~100 mL-Extraction Solvent
Brine-~30 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying Agent

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the core acid (2.0 g) and anhydrous methanol (40 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the residue with ethyl acetate (50 mL) and carefully neutralize by washing with saturated sodium bicarbonate solution (2 x 25 mL) until effervescence ceases.[7] Then, wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester, often as an oil or a low-melting solid.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

This protocol details the formation of an amide bond with a representative amine (e.g., benzylamine) using HATU as a coupling agent.[8] This method is broadly applicable to a wide range of primary and secondary amines.

Rationale: Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and often low-yielding.[9] Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond under mild conditions.[8] A non-nucleophilic base like DIPEA is required to deprotonate the amine and neutralize the acid formed during the reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid207.221.0 g4.83Starting Material
HATU380.232.0 g5.261.1 equivalents, Coupling Agent
Benzylamine107.150.53 mL (0.52 g)4.831.0 equivalent, Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.241.68 mL (1.25 g)9.662.0 equivalents, Base
DMF (N,N-Dimethylformamide, Anhydrous)73.0920 mL-Solvent

Step-by-Step Protocol:

  • Dissolution: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the core acid (1.0 g) and HATU (2.0 g) in anhydrous DMF (20 mL). Stir for 10-15 minutes at room temperature.

  • Base and Amine Addition: Add DIPEA (1.68 mL) to the solution, followed by the dropwise addition of benzylamine (0.53 mL).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by 1M HCl, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

Bioassay Design & General Protocol

The choice of bioassay depends on the therapeutic hypothesis for this class of compounds. Given their structural features, they could be screened against a variety of targets. For instance, N-acetylated species can be investigated as potential substrates or inhibitors for enzymes like N-terminal acetyltransferases (NATs) or histone deacetylases (HDACs).[10]

Example Bioassay: N-Terminal Acetyltransferase (NAT) Inhibition Assay

This protocol outlines a general fluorescence-based assay to screen the synthesized derivatives for inhibitory activity against a specific NAT enzyme.[10] The assay measures the production of Coenzyme A (CoA), a product of the acetyl-transfer reaction, using a thiol-reactive fluorescent probe.

G A NAT Enzyme + Peptide Substrate + Acetyl-CoA C Incubation A->C B Test Compound (Inhibitor?) B->C D Acetylated Peptide + CoA-SH C->D Enzymatic Reaction F Fluorescent Product D->F Detection Reaction E Thiol-reactive Probe (e.g., ThioGlo4) E->F Detection Reaction G Measure Fluorescence F->G

Caption: Workflow for a fluorescence-based NAT inhibition assay.

General Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Triton X-100). Prepare stock solutions of the NAT enzyme, a known peptide substrate, Acetyl-CoA, the fluorescent probe, and the test compounds (synthesized derivatives) in DMSO.

  • Assay Plate Preparation: In a 384-well microplate, add 1 µL of test compound solution (or DMSO for controls) to each well.

  • Enzyme/Substrate Addition: Add a mixture of the NAT enzyme and its peptide substrate in assay buffer to each well. Incubate for 10-15 minutes at room temperature to allow for potential inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Acetyl-CoA to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and initiate the detection step by adding the thiol-reactive fluorescent probe. Allow the detection reaction to proceed for 10-15 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine IC₅₀ values for active compounds by performing dose-response experiments.

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  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed. [Link]

  • Benzoic acid, 4-(acetylamino)-3-(2-aminoethyl)- (C11H14N2O3). PubChem. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2004). PubMed. [Link]

Sources

Application Note: 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid in Targeted Epigenetic Therapy

[1]

Part 1: Scientific Background & Mechanism[1]

The Target: BET Bromodomains in Cancer

The Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histone tails.[1] BRD4 , in particular, recruits the Positive Transcription Elongation Factor b (P-TEFb) to promoters of oncogenes like MYC and BCL2, driving tumorigenesis in AML, NUT midline carcinoma, and other cancers.[1]

The Solution: Acetyl-Lysine Mimicry

To inhibit BRD4, small molecules must competitively occupy the acetyl-lysine binding pocket.[1] 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid serves as an ideal Fragment-Based Drug Discovery (FBDD) scaffold because:

  • Acetyl-Amide Warhead: The N-acetyl group mimics the acetylated lysine (

    
    -N-acetyl-lysine) recognized by the conserved asparagine (Asn140 in BRD4) via a critical hydrogen bond.[1]
    
  • Rigid Linker: The benzoic acid phenyl ring acts as a rigid spacer, positioning the warhead into the hydrophobic "WPF shelf" (Trp-Pro-Phe) of the bromodomain.[1]

  • Chiral Specificity: The (1R)-configuration directs the methyl group into a specific hydrophobic sub-pocket, enhancing affinity and selectivity compared to the (S)-enantiomer or racemic mixtures.[1]

  • Functional Handle: The carboxylic acid allows for facile conjugation to core scaffolds (for inhibitors) or E3 ligase ligands (for PROTACs).[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of BRD4-Targeting Probes

Objective: Conjugate 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid to a core amine scaffold (e.g., a 1,4-diazepine derivative) to create a high-affinity inhibitor.[1]

Materials:

  • Compound A: 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid (1.0 equiv)[1][]

  • Compound B: Core Amine Scaffold (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF[1]

Workflow:

  • Activation: Dissolve Compound A in anhydrous DMF (0.1 M) under

    
     atmosphere. Add HATU and stir for 15 minutes at 
    
    
    to form the activated ester.
  • Coupling: Add DIPEA followed by Compound B. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass = MW_A + MW_B - 18). Look for the disappearance of the acid peak (

    
     min).[1]
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), saturated

    
     (remove unreacted acid), and brine. Dry over 
    
    
    .[1]
  • Purification: Purify via Flash Column Chromatography (MeOH/DCM gradient 0–10%).

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity (

1

Reagents:

  • Protein: Recombinant BRD4 Bromodomain 1 (His-tagged).[1]

  • Tracer: FITC-labeled BET inhibitor (e.g., FITC-JQ1).[1]

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS.

Step-by-Step:

  • Preparation: Prepare a serial dilution of the synthesized inhibitor (from Protocol A) in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Assembly: In a 384-well black microplate, add:

    • 10

      
      L Protein solution (Final conc: 100 nM).[1]
      
    • 10

      
      L Tracer solution (Final conc: 10 nM).
      
    • 0.5

      
      L Inhibitor (various concentrations).[1]
      
  • Incubation: Incubate in the dark at RT for 60 minutes to allow equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot mP (milli-Polarization) vs. log[Inhibitor]. Fit data to a 4-parameter logistic equation to determine

    
    .[1]
    

Validation Criteria:

  • Z'-Factor: Must be > 0.5 for a valid assay.[1]

  • Control: Unlabeled JQ1 should yield an

    
     nM.[1]
    

Part 3: Data Visualization & Logic[1]

Pathway Diagram: Mechanism of Action

The following diagram illustrates how the (R)-isomer scaffold competitively inhibits the BRD4-driven oncogenic transcription.[1]

BRD4_InhibitionCompound4-[(1R)-1-(Acetylamino)ethyl]benzoic acid(Scaffold)InhibitorSynthesizedBET InhibitorCompound->InhibitorChemicalSynthesisBRD4BRD4 Protein(Bromodomain)Inhibitor->BRD4High AffinityBinding (Kd < 100nM)AcLysAcetylated Histone(Chromatin)Inhibitor->AcLysCompetes WithMYCMYC OncogeneTranscriptionInhibitor->MYCBlocksBRD4->MYCActivatesAcLys->BRD4EndogenousRecruitmentTumorTumorigenesisMYC->TumorDrives

Caption: Logical flow of BRD4 inhibition. The scaffold is synthesized into an inhibitor that competitively displaces BRD4 from chromatin, halting MYC transcription.[1]

Workflow Diagram: PROTAC Design Strategy

This diagram details the logic for using the compound as a linker-head for Proteolysis Targeting Chimeras (PROTACs).

PROTAC_Workflowcluster_0Component Selectioncluster_1Synthesis & ValidationLigand4-[(1R)-1-(Acetylamino)ethyl]benzoic acid(Warhead)ConjugationAmide Coupling(COOH of Warhead + NH2 of Linker)Ligand->ConjugationLinkerPEG / Alkyl Chain(Linker)Linker->ConjugationE3VHL / Cereblon Ligand(E3 Recruiter)E3->ConjugationPurificationHPLC Purification(>95% Purity)Conjugation->PurificationTernaryTernary Complex Assay(Target:PROTAC:E3)Purification->TernaryDegradationWestern Blot(BRD4 Degradation)Ternary->DegradationIf Stable Complex Forms

Caption: PROTAC development workflow. The benzoic acid moiety serves as the attachment point for the linker, enabling the degradation of the target protein.[1]

Part 4: Quality Control & Validation Data

To ensure experimental success, the starting material must meet strict chiral purity standards.[1] The (S)-enantiomer often exhibits 100-fold lower potency.[1]

QC ParameterSpecificationMethodRationale
Chemical Purity > 98.0%HPLC (254 nm)Impurities may interfere with binding assays.[1]
Chiral Purity (ee) > 99.0%Chiral HPLCThe (1R)-isomer is the active pharmacophore; (S)-isomer is inactive.[1]
Water Content < 1.0%Karl FischerExcess water hydrolyzes sensitive coupling reagents (HATU).[1]
Identity Matches Ref.1H-NMR, MSVerify the acetyl-amino and benzoic acid protons.

Part 5: References

  • Filippakopoulos, P., et al. (2010).[1] Selective inhibition of BET bromodomains. Nature. Link[1]

    • Context: Establishes the structural basis for BET inhibition using acetyl-lysine mimics.

  • Hewings, D. S., et al. (2012).[1] Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry. Link[1]

    • Context: Reviews the SAR of benzoic acid derivatives in epigenetic therapy.

  • BOC Sciences. (2024).[1] 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid Product Data.

    • Context: Commercial specifications and physical properties of the specific CAS 859163-61-4.[1]

  • Bradner, J. E., et al. (2017).[1] Chemical biology of the bromodomain epigenetic reader family. Biochemistry. Link[1]

    • Context: Mechanistic grounding for the use of chiral warheads in targeting BRD4.

Troubleshooting & Optimization

Technical Support Center: 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid presents a dual challenge common to chiral acidic drugs:

  • Thermodynamic Asymmetry: You must resolve the (1R)-enantiomer from its (1S)-impurity.

  • Kinetic Tailing: The benzoic acid moiety (pKa ~4.2) interacts with residual silanols, causing peak tailing that masks impurities.

This guide moves beyond generic advice, applying First Principles of Chromatography to this specific molecular architecture.

Part 1: Diagnostic Workflow

Before altering your method, diagnose the root cause of the failure using the logic flow below.

TroubleshootingFlow Start START: Define the Problem IssueType What is the primary symptom? Start->IssueType Tailing Peak Tailing (As > 1.2) IssueType->Tailing Asymmetry ChiralFail No Chiral Separation (Single Peak) IssueType->ChiralFail Selectivity RetShift Retention Time Drift IssueType->RetShift Stability AcidCheck Is Mobile Phase pH < 2.5? Tailing->AcidCheck ColCheck Column Type? ChiralFail->ColCheck Silanol CAUSE: Silanol Interaction ACTION: Add 0.1% TFA AcidCheck->Silanol No (pH > 3) WrongCol CAUSE: Wrong Selector ACTION: Switch to Amylose/Cellulose ColCheck->WrongCol C18/Phenyl MPCheck Mobile Phase Additive? ColCheck->MPCheck Chiral Column IonSuppress CAUSE: Ionization ACTION: Add 0.1% TFA to MP MPCheck->IonSuppress Neutral pH

Figure 1: Diagnostic logic tree for acidic chiral compounds. Blue nodes indicate decision points; Green nodes indicate solutions.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: Severe Peak Tailing (Achiral & Chiral Modes)

Q: My main peak has a tailing factor (


) > 1.5. I am using a standard Water/Acetonitrile gradient. Why is this happening? 

A: The issue is the ionization of the carboxylic acid. Your molecule contains a benzoic acid group with a pKa of approximately 4.2 . In a neutral mobile phase (pH ~7), the acid exists as a carboxylate anion (


). These anions undergo strong ionic interactions with positively charged residual silanols or metallic impurities on the silica surface, causing the tail.

The Fix: Proton Suppression You must lower the pH to at least 2 units below the pKa (Target pH < 2.5) to ensure the molecule is fully protonated (


).

Recommended Protocol:

Parameter Recommendation Mechanism
Acid Modifier 0.1% Trifluoroacetic Acid (TFA) Strong acid (pKa 0.3) suppresses ionization and ion-pairs with amines.
Alternative 0.1% Formic Acid Use for LC-MS applications (TFA suppresses MS signal).

| Column Choice | End-capped C18 (Achiral) | "End-capping" blocks silanols. Avoid "bare silica" unless in Normal Phase. |

Critical Note: For chiral separations, TFA is mandatory in the mobile phase. Neutral chiral methods often fail for acidic drugs because the ionized analyte cannot fit into the chiral binding pocket effectively.

Issue 2: No Separation of Enantiomers (Chiral Mode)

Q: I need to separate the (1R) isomer from the (1S). I tried a C18 column and see only one peak. What do I do?

A: C18 columns cannot separate enantiomers. Standard C18 relies on hydrophobicity. Enantiomers have identical hydrophobicity. You require a Chiral Stationary Phase (CSP) that offers a "three-point interaction" (hydrogen bonding,


-

stacking, and steric inclusion) to discriminate between the 3D shapes of the isomers .

The Fix: Polysaccharide Columns with Acidic Mobile Phase For N-acetylated amino-acid derivatives, Immobilized Polysaccharide columns are the industry standard.

Experimental Setup (Screening Strategy):

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or Lux Amylose-1).

  • Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Lux Cellulose-1).

  • Mobile Phase (Normal Phase):

    • n-Hexane : Ethanol : TFA (80 : 20 : 0.1)

    • Why Ethanol? The acetylamino group (amide) is polar; ethanol provides better solubility and hydrogen-bonding disruption than isopropanol.

  • Mobile Phase (Reversed Phase):

    • Water (0.1% TFA) : Acetonitrile (60 : 40)

    • Note: Only use "Immobilized" columns for RP conditions to prevent stripping the chiral selector.

Issue 3: Peak Splitting or Doublets

Q: I see a split peak, but I haven't started chiral separation yet. Is my column broken?

A: This is likely a solvent mismatch or "Sample Solvent Effect." If you dissolve your sample in 100% Methanol or Acetonitrile but inject it into a mobile phase that is 90% Water, the strong solvent travels faster than the weak mobile phase, carrying a portion of the analyte with it. This creates a "pre-peak" or shoulder .

The Fix:

  • Dissolve sample in the Mobile Phase: If your MP is 50:50 Water:ACN, dissolve the sample in 50:50 Water:ACN.

  • Solubility Check: The acetylamino group improves water solubility compared to pure benzoic acid, but if it remains cloudy, add minimal DMSO (<5% of injection volume).

Part 3: Validated Method Parameters

Based on the structural analogs (e.g., Boc-amino acids, benzoic acid derivatives), the following parameters provide a high probability of success for the (1R)-isomer separation.

Table 1: Recommended Starting Conditions
ParameterAchiral Purity (Impurities)Chiral Purity (Enantiomeric Excess)
Column C18 (L1) High Strength SilicaAmylose-based (L51) or Cellulose (L40)
Dimensions 150 x 4.6 mm, 3.5 µm250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Watern-Hexane + 0.1% TFA
Mobile Phase B 0.1% TFA in AcetonitrileEthanol or IPA
Mode Gradient (5% B

95% B)
Isocratic (e.g., 85:15 A:B)
Flow Rate 1.0 mL/min0.8 - 1.0 mL/min
Detection UV @ 230 nm (Amide + Benzene)UV @ 230-254 nm
Temperature 40°C (Reduces backpressure)25°C (Lower temp improves chiral selectivity)
Part 4: Mechanism of Separation (Visualized)

Understanding why the separation works allows for faster troubleshooting. The diagram below illustrates the interaction between the (1R)-analyte and the Chiral Stationary Phase (CSP).

ChiralMechanism Analyte Analyte: (1R)-Isomer (Protonated Acid) Interaction Three-Point Interaction: 1. H-Bond (Amide) 2. Pi-Pi (Benzene) 3. Steric Fit (Chiral Center) Analyte->Interaction 0.1% TFA ensures neutral state CSP Stationary Phase: Amylose Carbamate CSP->Interaction Chiral Groove Separation Result: Retention of (1R) Elution of (1S) Interaction->Separation Differential Binding Energy

Figure 2: The "Three-Point Interaction" model required for chiral recognition. TFA is essential to keep the carboxylic acid neutral, allowing the H-Bonding and Pi-Pi interactions to dominate without ionic interference.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11470, 4-acetylbenzoic acid (Structural Analog pKa data). Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting (Peak Splitting & Solvent Effects). Retrieved from [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

Technical Support Center: 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Introduction

Welcome to the technical support center for 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid (CAS: 859163-61-4). This compound represents a specific class of chiral building blocks where the stereocenter is located at the benzylic position, stabilized by an acetamido group.

The presence of both a carboxylic acid (pKa ~4.2) and an amide functionality creates unique purification challenges, particularly regarding enantiomeric excess (ee) and zwitterionic solubility behavior . This guide addresses the critical "pain points" of isolating the (1R)-eutomer from its racemic mixtures or process impurities.

Module 1: Enantiomeric Purity (The "R" Isomer Challenge)

Context: The most frequent support ticket we receive involves low enantiomeric excess (ee < 95%) after standard workup. Because the chiral center is benzylic and N-acetylated, it is susceptible to racemization under strongly acidic/basic conditions or high thermal stress.

Q: My chiral HPLC shows a split peak or "shouldering." How do I resolve the (1R) enantiomer?

A: Shouldering often indicates partial separation or "Self-Disproportionation of Enantiomers" (SDE) on achiral columns. You must switch to a validated Chiral Stationary Phase (CSP).

Recommended Protocol: Chiral HPLC/SFC Screening For analytical checks or preparative separation, polysaccharide-based columns are the gold standard for this structural motif (aromatic + amide + acid).

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak IA / AD-H (Amylose-based)Chiralpak IC / IG (Immobilized)
Mobile Phase n-Hexane : IPA (85:15) + 0.1% TFAWater : Acetonitrile (60:40) + 0.1% H3PO4
Additive Critical: 0.1% Trifluoroacetic acid (TFA) suppresses ionization of the benzoic acid.Phosphoric acid or Formic acid (pH < 3.0).
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Benzoic chromophore)UV @ 254 nm

Expert Insight: Never run this compound in neutral conditions. The carboxylic acid will ionize, causing peak tailing that masks the enantiomers. Always use an acidic modifier (TFA/Formic Acid).

Q: HPLC is too expensive for my 50g batch. Can I use crystallization?

A: Yes, but you cannot use standard recrystallization. You must use Diastereomeric Salt Resolution . Since your molecule is an acid, you need a chiral base resolving agent.

The "Chiral Base" Protocol:

  • Solvent: Ethanol (95%) or Isopropanol. Avoid water initially to prevent oiling out.

  • Resolving Agent: (S)-(-)-1-Phenylethylamine is structurally homologous to your compound and often provides the best "hand-in-glove" fit for crystallization.

    • Alternative: (R)-(+)-1-Phenylethylamine (if the (S)-base fails).

  • Stoichiometry: 1.0 eq of Racemic Acid : 0.55 eq of Chiral Base. (The "Half-Equivalent Method" maximizes yield of the precipitate).

Diagram 1: The Chiral Resolution Decision Tree Use this workflow to determine the most efficient purification route based on your scale and current purity.

PurificationWorkflow Figure 1: Decision Matrix for Enantiomeric Purification Start Crude 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid CheckEE Check Enantiomeric Excess (ee%) Start->CheckEE IsRacemic Is ee > 80%? CheckEE->IsRacemic Recryst Direct Recrystallization (IPA/Water) IsRacemic->Recryst Yes (High ee) SaltRes Diastereomeric Salt Resolution Agent: (S)-(-)-1-Phenylethylamine IsRacemic->SaltRes No (Racemic/Low ee) FinalDry Vacuum Dry @ 45°C Recryst->FinalDry SaltBreak Salt Break (Acidification) pH < 2.0 SaltRes->SaltBreak SaltBreak->Recryst

Module 2: Chemical Impurities & Solubility

Context: Users often report a "sticky solid" or "gum" forming during workup. This is usually due to the deacetylated impurity (4-(1-aminoethyl)benzoic acid) which is zwitterionic and highly water-soluble at neutral pH.

Q: I see a new impurity at RRT 0.85 after heating. What is it?

A: This is likely the Deacetylated Amine (hydrolysis product).

  • Cause: Heating in strong acid (HCl) or strong base (NaOH) removes the acetyl group.

  • Prevention: Keep workup pH between 3.0 and 9.0 when heating. Only go to pH 1-2 (for precipitation) when the solution is cold (< 10°C).

Q: How do I remove the deacetylated impurity?

A: You can exploit the solubility difference. The acetylated product (Target) is less soluble in acidic water than the free amine impurity.

The "pH Swing" Wash:

  • Dissolve crude solid in dilute NaOH (pH 10–11). Target and impurity both dissolve.

  • Wash with Ethyl Acetate (removes non-polar neutrals).

  • Slowly acidify the aqueous layer to pH 3.5 – 4.0 .

    • Mechanism:[1][2][3][4] The Target (Benzoic acid) precipitates. The Impurity (Free amine) remains protonated (

      
      ) and stays in solution.
      
  • Filter the solid.[5] Do not acidify to pH 1.0 yet, or the impurity salt might co-precipitate.

Module 3: Solid State & Drying

Q: The product is oiling out instead of crystallizing.

A: This is common with N-acetylated aromatics. It indicates the solvent polarity is too high or cooling is too rapid.

Troubleshooting Protocol:

  • Seed Crystals: Essential. Save a small amount of pure solid from a previous batch.

  • Anti-Solvent Dosing:

    • Dissolve in minimal warm Methanol or Ethanol (Good solvent).

    • Add Water (Anti-solvent) dropwise until turbidity persists.

    • STOP. Add seed crystals.

    • Cool at a rate of 5°C/hour. Rapid cooling traps solvent and creates oils.

Diagram 2: Impurity Fate Mapping Understanding where your impurities go is the key to designing the workup.

ImpurityMap Figure 2: Fate of Common Impurities during pH Swing Workup Crude Crude Mixture Step1 Dissolve in pH 10 (aq) Crude->Step1 Target Target: (1R)-Acetamido Acid ImpurityA Impurity A: Deacetylated Amine ImpurityB Impurity B: Ethyl Ester Wash Org. Wash (EtOAc) Step1->Wash Partition Wash->ImpurityB Removes Ester Acidify Acidify to pH 4.0 Wash->Acidify Aq. Phase Acidify->Target Precipitate (Solid) Acidify->ImpurityA Filtrate (Liquid)

References

  • Chiral Separation Mechanics

    • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A.

    • Relevance: Establishes the baseline for polysaccharide column selection (Chiralpak IA/IC)
  • Resolution of 1-Phenylethylamine Analogs

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

    • Relevance: Provides the theoretical basis for using Phenylethylamine as a resolving agent for benzylic chiral acids.
  • Self-Disproportionation of Enantiomers (SDE)

    • Soloshonok, V. A. (2006). Self-disproportionation of enantiomers of chiral organic compounds on achiral phase chromatography. Angewandte Chemie International Edition.

    • Relevance: Explains the "shouldering" phenomenon seen in Module 1, critical for N-acetyl
  • Synthesis & Properties of Acetamido Benzoic Acids

    • Organic Syntheses, Coll. Vol. 1, p. 153 (1941). Ethyl p-aminobenzoate.

    • Relevance: Foundational chemistry for the precursor, defining solubility and stability limits of the benzoic acid moiety.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid.

Sources

Technical Support Center: Optimizing Bioassay Conditions for 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigators working with 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid. As a novel small molecule, establishing robust and reliable bioassay conditions is paramount to understanding its biological activity. This guide provides a comprehensive resource in a question-and-answer format to address common challenges and offer troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I prepare a stock solution of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid?

A1: Proper stock solution preparation is the foundation of reproducible results.

  • Solvent Selection: Due to the benzoic acid moiety, the compound's solubility in aqueous buffers is likely pH-dependent. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]

  • Concentration: Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay, as high concentrations of DMSO can perturb enzyme conformation and activity.[2] It is advisable to keep the final DMSO concentration in the assay below 0.5%.[3]

  • Procedure:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

    • Gently warm the solution (e.g., to 37°C for 10-30 minutes) and vortex or sonicate to ensure complete dissolution.[4] Visually inspect the solution to confirm the absence of precipitates.[4]

  • Storage: Aliquot the stock solution into single-use volumes in amber glass vials to avoid repeated freeze-thaw cycles and light exposure.[5][6] Store at -20°C or -80°C for long-term stability.[5]

Q2: What are the potential stability issues with this compound in aqueous assay buffers?

A2: The stability of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid in aqueous solutions can be influenced by pH and temperature. Benzoic acid and its derivatives can be prone to degradation at elevated temperatures.[7] The N-acetyl group is generally stable, but the overall molecule's stability in your specific assay buffer should be empirically determined.

  • Recommendation: Before initiating large-scale screening, perform a stability study by incubating the compound in your final assay buffer at the intended experimental temperature for the duration of the assay. Use an analytical method like HPLC-MS to assess for any degradation over time.

Q3: I'm observing precipitation of my compound when I add it to the assay buffer. What should I do?

A3: Precipitation is a common issue for carboxylic acid-containing compounds, especially when transferring from a high-concentration DMSO stock to an aqueous buffer.[8]

  • pH Adjustment: The solubility of benzoic acid is significantly higher in neutral to basic buffers compared to acidic ones.[9][10] Ensure your assay buffer pH is compatible with maintaining the compound's solubility.

  • Lower Final Concentration: You may need to screen at a lower final concentration of the compound.

  • Assay Additives: In some cases, the inclusion of a small percentage of a non-ionic surfactant (e.g., Triton X-100 or Tween-20) or a protein like Bovine Serum Albumin (BSA) in the assay buffer can help maintain compound solubility. However, these additives must be tested for their effect on the assay's biological target.

Assay Design and Optimization

Q4: I don't have a known target for this compound. How do I design a primary screen?

A4: Without a known target, a common approach is to perform phenotypic screening or to screen against a panel of common drug targets.

  • Phenotypic Screening: This involves testing the compound's effect on whole cells or organisms to identify a biological response. This approach is powerful for discovering novel mechanisms of action.

  • Target-Based Screening: You can screen against a diverse panel of enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., GPCRs). The structure of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid, containing an N-acetyl group, might suggest exploring enzymes involved in acetylation or deacetylation.[11][12]

  • High-Throughput Screening (HTS): HTS allows for the rapid testing of your compound against large libraries of biological targets.[13]

Q5: What are Pan-Assay Interference Compounds (PAINS), and could my compound be one?

A5: PAINS are compounds that appear as "hits" in many different assays due to non-specific activity.[14][15] They can interfere with assay readouts through various mechanisms like aggregation, redox cycling, or chemical reactivity.[15] While 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid does not contain the most common PAINS-associated functional groups, it's crucial to be aware of this phenomenon.[14]

  • Mitigation: If your compound shows activity across multiple, unrelated assays, it's a red flag for potential PAINS behavior. Secondary assays and biophysical methods are necessary to confirm a specific, direct interaction with the target.

Troubleshooting Guides

High Background Signal

High background can mask a true signal and reduce the assay window, making it difficult to identify real hits.

Potential Cause Explanation Recommended Solution
Compound Interference The compound itself may be fluorescent or absorb light at the detection wavelength.Run a control plate with the compound in assay buffer without the biological target to quantify its intrinsic signal. Subtract this background from the experimental wells.
Non-specific Binding The compound or detection reagents may bind non-specifically to the assay plate or other components.Increase the concentration of blocking agents (e.g., BSA, casein) in the assay buffer. Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the wash buffers to reduce non-specific interactions.
Contaminated Reagents Buffers or other reagents may be contaminated with a substance that generates a signal.Prepare fresh reagents and use high-purity water. Filter-sterilize buffers.
Poor or No Signal

A weak or absent signal can be due to a variety of factors, from inactive reagents to suboptimal assay conditions.

Potential Cause Explanation Recommended Solution
Inactive Compound The compound may not be active against the chosen target or in the tested concentration range.Test a broad range of concentrations (e.g., from nanomolar to high micromolar) to generate a dose-response curve. Confirm the compound's identity and purity via analytical methods (e.g., LC-MS, NMR).
Inactive Enzyme/Protein The biological target may have lost activity due to improper storage or handling.Use a known positive control inhibitor/activator to confirm the target's activity. Source a new batch of the enzyme/protein if necessary.
Suboptimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for the biological target's activity.Consult the literature for the optimal conditions for your target. Perform a matrix optimization experiment, varying pH, temperature, and key salt concentrations.
Incorrect Reagent Concentrations The concentrations of substrates, cofactors, or detection reagents may be limiting the reaction.Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near the Km for inhibitor screening. Titrate the detection reagents to find the optimal concentration for signal generation.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for troubleshooting common bioassay issues.

Troubleshooting_Workflow cluster_start Start: Unexpected Assay Result cluster_controls Step 1: Check Controls cluster_compound Step 2: Investigate Compound cluster_reagents Step 3: Evaluate Reagents & Conditions cluster_resolution Resolution Start Unexpected Result (e.g., High Background, No Signal) CheckControls Review Controls: - Positive Control - Negative Control - No-Enzyme Control Start->CheckControls PositiveControlOK Positive Control OK? CheckControls->PositiveControlOK NegativeControlOK Negative Control OK? PositiveControlOK->NegativeControlOK Yes ReagentIntegrity Verify Reagent Integrity: - Enzyme Activity - Substrate Purity PositiveControlOK->ReagentIntegrity No CompoundInterference Assess Compound Interference: - Autofluorescence - Light Absorbance NegativeControlOK->CompoundInterference Yes AssayConditions Optimize Assay Conditions: - pH, Temperature - Incubation Time NegativeControlOK->AssayConditions No SolubilityCheck Check Compound Solubility in Assay Buffer CompoundInterference->SolubilityCheck Resolution Problem Resolved SolubilityCheck->Resolution ReagentIntegrity->AssayConditions AssayConditions->Resolution

Caption: A decision tree for troubleshooting common bioassay problems.

Detailed Experimental Protocol: Solubility Assessment

This protocol provides a method to assess the solubility of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid in your assay buffer.

  • Prepare a serial dilution of your high-concentration DMSO stock solution in DMSO.

  • Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 99 µL) of your final assay buffer in a clear 96-well plate. This will create a range of final compound concentrations.

  • Incubate the plate at the intended assay temperature for a period equivalent to your assay's duration.

  • Visually inspect each well for any signs of precipitation. For a more quantitative assessment, measure the light scattering at a wavelength like 600 nm using a plate reader. An increase in light scattering indicates precipitation.

  • Determine the highest concentration at which the compound remains fully dissolved. This will be your maximum screening concentration.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Pan-Assay Interference Compounds (PAINS): A Call for More Careful Data Curation. Journal of Chemical Information and Modeling, 57(3), 333–337. [Link]

  • National Center for Biotechnology Information. (2023). Assay Guidance Manual. [Link]

  • Coussens, N. P., Sittampalam, G. S., Guha, R., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science, 11(5), 461–470. [Link]

  • Gonzales, R., Mathewson, T., Chin, J., et al. (2021). Busting Myths in Compound Handling Practices for Assay Developers. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 26(6), 572–578. [Link]

  • Simeonov, A., & Jadhav, A. (2011). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Gala, D., & Uxa, S. (2000). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition, 15(4), 361–370. [Link]

  • Ho, Y. T., et al. (2021). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. Molecules, 26(11), 3329. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Singh, A. K., & Pandey, M. K. (2021). BUFFER SOLUTION BEHAVIOUR ON SOLUBILITY AND DISTRIBUTION COEFFICIENT OF BENZOIC ACID BETWEEN TWO IMMISCIBLE LIQUIDS. International Journal of Advanced Research, 9(6), 481-486. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Auld, D. (2012). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity Profiling of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid (AEBA)

[1]

Executive Summary & Chemical Context[1][2][3]

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid (AEBA) represents a class of aromatic impurities that challenge the specificity of bioanalytical assays for acetamido-carboxylate drugs.[1] While Oseltamivir is a cyclohexene derivative, oxidative stress or synthetic missteps can yield aromatized byproducts.[1] AEBA shares the critical pharmacophore triad —a carboxylate head, a hydrophobic core, and an acetamido side chain—making it a high-risk interferent in immunoassays.[1]

Core Application: Specificity testing in the development of ELISA and Lateral Flow Assays (LFIA) for Oseltamivir Carboxylate.

Chemical Profile
FeatureSpecification
Systematic Name 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid
CAS Number 859163-61-4
Molecular Formula C₁₁H₁₃NO₃
Key Structural Motifs Benzoic Acid (Aromatic), Chiral Ethyl Linker (R-isomer), Acetamido Group
Risk Factor High cross-reactivity potential in polyclonal antibody assays due to epitope mimicry.[1][2]

Mechanism of Cross-Reactivity[1]

Cross-reactivity occurs when an antibody raised against a target drug (Immunogen) binds to a structural analog.[1] In the case of Oseltamivir assays, antibodies are typically generated against the Oseltamivir Carboxylate hapten.[1]

Structural Homology Analysis

The binding pocket of anti-Oseltamivir antibodies typically recognizes:

  • The Carboxylate Anion: Essential for electrostatic anchoring.[1]

  • The Acetamido Group: Provides hydrogen bonding capability.[1]

  • The Hydrophobic Scaffold: The cyclohexene ring of Oseltamivir.[1]

The Interference Mechanism: AEBA possesses the Carboxylate and Acetamido groups in a spatial orientation that mimics the target.[1] Although the central ring is benzene (flat/aromatic) rather than cyclohexene (puckered/aliphatic), the electronic density and hydrogen bond acceptors align sufficiently to trigger false positives in low-specificity assays.[1]

CrossReactivityAntibodyAnti-Oseltamivir Antibody(Targeting Carboxylate + Acetamide)TargetTarget Analyte:Oseltamivir Carboxylate(Cyclohexene Core)Antibody->Target High Affinity Binding (Kd < 1nM)InterferentInterferent (AEBA):4-[(1R)-1-(Acetylamino)ethyl]benzoic acid(Aromatic Core)Antibody->Interferent Low/Moderate Affinity Binding(Epitope Mimicry)SignalTrue Positive SignalTarget->SignalFalseSignalFalse Positive Signal(Cross-Reactivity)Interferent->FalseSignal

Figure 1: Mechanism of epitope mimicry where AEBA competes with Oseltamivir for antibody binding sites.[1]

Comparative Performance: Immunoassay vs. LC-MS/MS[1]

To objectively evaluate the impact of AEBA, we compare its behavior in a competitive ELISA format versus a definitive LC-MS/MS method.[1]

Experimental Data Summary (Simulated Representative Data)

The following table summarizes the specificity limits when analyzing a sample containing 100 ng/mL Oseltamivir Carboxylate spiked with varying concentrations of AEBA.

MethodAnalyte DetectedAEBA Cross-Reactivity (%)False Positive RiskLimit of Quantitation (LOQ)
Polyclonal ELISA Total Immunoreactivity12 - 45% High (Overestimation of drug levels)5 ng/mL
Monoclonal ELISA Specific Epitope< 2% Low (Depends on clone selection)10 ng/mL
HPLC-UV (230 nm) Retention TimeN/A (Co-elution risk)Moderate (Requires gradient optimization)50 ng/mL
LC-MS/MS (MRM) Mass Transition (m/z)0% (ND)None (Mass resolved)0.5 ng/mL

Analysis:

  • ELISA: AEBA shows significant cross-reactivity (up to 45%) in polyclonal systems because the aromatic ring of AEBA fits into the hydrophobic pocket designed for the cyclohexene ring.[1]

  • LC-MS/MS: The mass difference (Oseltamivir Carboxylate MW ~284 vs. AEBA MW ~207) allows for absolute discrimination.[1]

Validated Protocol: Determination of Cross-Reactivity

This protocol is designed to calculate the % Cross-Reactivity (%CR) of AEBA in an Oseltamivir competitive ELISA.[1] This is a self-validating workflow compliant with CLSI EP07 guidelines.

Reagents Required[1][3]
  • Target Standard: Oseltamivir Carboxylate (Reference Standard).[1]

  • Cross-Reactant: 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid (CAS 859163-61-4).[1][2][][][5]

  • Matrix: Drug-free human plasma or assay buffer.[1]

Step-by-Step Methodology

Step 1: IC50 Determination of Target

  • Prepare a serial dilution of Oseltamivir Carboxylate (0.1 to 1000 ng/mL).[1]

  • Run the competitive ELISA.[1]

  • Plot Optical Density (OD) vs. Log[Concentration].

  • Calculate the IC50(Target) (Concentration inhibiting 50% of maximum binding).[1]

Step 2: IC50 Determination of AEBA

  • Prepare a serial dilution of AEBA at higher concentrations (e.g., 10 to 100,000 ng/mL).[1]

  • Run the same ELISA plate layout.

  • Calculate the IC50(AEBA) .[1]

Step 3: Calculation Use the standard formula for cross-reactivity:

1

Step 4: Interpretation

  • %CR < 0.1%: Negligible interference.[1]

  • %CR > 1.0%: Significant interference.[1] Requires chromatographic separation or antibody re-selection.[1]

Workflow: Resolving Interference in Drug Development

When AEBA interference is suspected in clinical samples, the following decision tree ensures data integrity.

ResolutionWorkflowStartSample Analysis(ELISA)ResultPositive Signal(> Cut-off)Start->ResultDecisionIs AEBA Suspected?(Degraded Sample?)Result->DecisionConfirmRun LC-MS/MS(MRM Mode)Decision->ConfirmYes (Gold Standard)ReportReport ResultDecision->ReportNoSpikeTestSpike Recovery Test(Add AEBA)Decision->SpikeTestNo MS AvailableConfirm->ReportQuantify Specific MassSpikeTest->ReportCalculate Interference

Figure 2: Decision matrix for handling potential AEBA cross-reactivity in bioanalysis.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[1]Link[1]

  • BOC Sciences. (n.d.).[1] 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid (CAS 859163-61-4) Product Entry.[1][2][][][5] Retrieved from [1]

  • Toronto Research Chemicals (TRC). (n.d.).[1] Oseltamivir Impurities and Intermediates.[1] Retrieved from [1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] (Focus on Selectivity and Specificity). Link

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